3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Hydrazide Formation: The hydrazide functional group is introduced by reacting the pyrazole derivative with a suitable hydrazine compound.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide functional group, converting it into corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazide: A compound with a similar hydrazide functional group.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide is unique due to the combination of its pyrazole ring and hydrazide moiety, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)12(2)18-21-17(22)10-9-16-13(3)19-20-14(16)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22)/b18-12+ |
InChI Key |
BLYFYSZLHOPHGN-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCC2=C(NN=C2C)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCC2=C(NN=C2C)C)C |
Origin of Product |
United States |
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